BemPPOX

Lipase Selectivity Gastric Lipolysis Pancreatic Lipase

BemPPOX is the definitive research tool for selectively isolating gastric lipase activity. Unlike pan-lipase inhibitors (e.g., Orlistat) that abolish both gastric and pancreatic lipolysis, BemPPOX’s oxadiazolone core potently inhibits DGL (Xl50=0.5) and GPLRP2 (xl50=0.64) while sparing classical pancreatic lipases. This gastric-specific, titratable blockade slows but does not halt fat absorption, enabling clean dissection of preduodenal lipolysis, gut-brain satiety signaling, and long-term metabolic studies via oral dosing. Choose BemPPOX to eliminate mechanistic confounding in obesity and nutrient absorption research.

Molecular Formula C23H20N2O5
Molecular Weight 404.42
CAS No. 1998101-23-7
Cat. No. B606016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemPPOX
CAS1998101-23-7
SynonymsBemPPOX
Molecular FormulaC23H20N2O5
Molecular Weight404.42
Structural Identifiers
SMILESO=C1OC(OCCOCC2=CC=CC=C2)=NN1C3=CC=CC(OC4=CC=CC=C4)=C3
InChIInChI=1S/C23H20N2O5/c26-23-25(19-10-7-13-21(16-19)29-20-11-5-2-6-12-20)24-22(30-23)28-15-14-27-17-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2
InChIKeyMNELGUVPZVFXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BemPPOX (CAS 1998101-23-7): Selective Gastric Lipase Inhibitor for Gastrointestinal Lipolysis Research


BemPPOX (5-(2-(Benzyloxy)ethoxy)-3-(3-PhenoxyPhenyl)-1,3,4-Oxadiazol-2(3H)-one) is an orally active, small-molecule inhibitor of mammalian digestive lipases, characterized by a 1,3,4-oxadiazol-2(3H)-one core . It potently inhibits dog gastric lipase (DGL) with an Xl50 of 0.5, and guinea pig pancreatic lipase-related protein 2 (GPLRP2) with an xl50 of 0.64 . Its primary differentiation lies in its pronounced selectivity for gastric lipase over classical pancreatic lipases, a property that underpins its utility in dissecting the role of preduodenal lipolysis in fat digestion and absorption [1].

Why Substituting BemPPOX with Generic Lipase Inhibitors Compromises Gastric-Specific Experimental Outcomes


Generic substitution with broad-spectrum lipase inhibitors like Orlistat is inappropriate for studies requiring selective gastric lipase inhibition. In vitro enzyme assays demonstrate that BemPPOX strongly discriminates between gastric and pancreatic lipases, whereas Orlistat potently inhibits both [1]. This fundamental difference in selectivity translates to divergent in vivo outcomes: BemPPOX's gastric-specific action slows overall lipolysis without abolishing fat absorption, a pharmacodynamic profile not achievable with pan-lipase inhibitors [1]. Consequently, experiments using generic inhibitors will confound the role of gastric versus intestinal lipolysis, invalidating research aimed at isolating preduodenal fat digestion mechanisms.

Quantitative Differentiation Evidence: BemPPOX vs. Orlistat and Other Lipase Inhibitors


Enzyme Selectivity: Gastric (DGL) vs. Pancreatic (HPL) Lipase Inhibition Profile

BemPPOX demonstrates a stark discriminatory inhibition profile between gastric and pancreatic lipases. It potently inhibits dog gastric lipase (DGL) but only weakly inhibits human pancreatic lipase (HPL) [1]. In contrast, the FDA-approved drug Orlistat is a potent inhibitor of both enzyme types [1]. This selectivity is a defining feature of the oxadiazolone class, enabling gastric-specific functional studies.

Lipase Selectivity Gastric Lipolysis Pancreatic Lipase Enzyme Inhibition

Potency on Dog Gastric Lipase (DGL): BemPPOX vs. Orlistat

In a series of 1,3,4-oxadiazol-2(3H)-one derivatives, BemPPOX was identified as the most potent inhibitor of purified dog gastric lipase (DGL), with an Xl50 value of 0.5 [1]. This activity is explicitly reported to be 'even more active than the FDA-approved drug Orlistat' [1], establishing BemPPOX as a superior tool for DGL inhibition in biochemical assays.

Lipase Inhibition Potency Comparison DGL Xl50

In Vivo Differential Effect on Fat Absorption: BemPPOX vs. Orlistat in Cannulated Rat Model

In a head-to-head in vivo study using a mesenteric lymph duct cannulated rat model, BemPPOX and Orlistat exhibited profoundly different effects on fat absorption. Orlistat inhibited both gastric and duodenal lipolysis, resulting in a drastic reduction of fat absorption. In contrast, BemPPOX, by selectively targeting gastric lipolysis, slowed the overall lipolysis process and led to a reduction of approximately 55% in the intestinal absorption of fatty acids compared to vehicle-treated controls [1]. This demonstrates that BemPPOX modulates, rather than ablates, fat absorption.

In Vivo Pharmacology Fat Absorption Lymphatic Lipids Metabolism

Activity on Guinea Pig Pancreatic Lipase Related Protein 2 (GPLRP2)

Beyond its primary target DGL, BemPPOX exhibits potent inhibitory activity against guinea pig pancreatic lipase-related protein 2 (GPLRP2), with a reported xl50 value of 0.64 . GPLRP2 is a relevant model for studying pancreatic lipase-related protein 2 function. While a direct comparator for this specific isoform is not provided in the primary reference, this data point further defines the inhibitory profile of BemPPOX, distinguishing it as a dual inhibitor of DGL and GPLRP2.

GPLRP2 PLRP2 Lipase Inhibition In Vitro

Primary Research Applications for BemPPOX in Metabolic and Digestive Physiology


Dissecting the Physiological Role of Preduodenal (Gastric) Lipolysis

BemPPOX is the tool of choice for isolating the contribution of gastric lipolysis to the overall digestion and absorption of dietary fat. Its selective inhibition of gastric lipase, without significantly affecting pancreatic lipase, allows researchers to create a specific, titratable block of preduodenal lipolysis [1]. This is unachievable with pan-lipase inhibitors like Orlistat, which simultaneously disrupt both gastric and intestinal lipase activity, thereby confounding the interpretation of results [1].

Investigating Gut-Brain Signaling and Satiety Mechanisms

The ability of BemPPOX to slow, but not abolish, fat digestion results in a unique physiological state characterized by reduced, yet ongoing, intestinal fat absorption [1]. This profile is ideal for studying the link between gastrointestinal lipolysis and the release of satiety hormones [1]. By modulating the rate of fat delivery to the intestine, researchers can probe the temporal dynamics of gut-brain signaling pathways that regulate appetite and food intake.

Validating DGL and GPLRP2 as Targets in Metabolic Disease Models

With confirmed in vitro potency on both DGL (Xl50=0.5) and GPLRP2 (xl50=0.64), BemPPOX serves as a critical pharmacological tool for validating the therapeutic potential of these enzymes in obesity and related metabolic disorders . Its oral activity supports its use in long-term pre-clinical studies in rodent models, allowing for the investigation of chronic lipase modulation on metabolic endpoints and disease progression .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BemPPOX

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.